
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is a synthetic compound that is structurally related to thyroid hormones It is characterized by the presence of four iodine atoms and a thyrolactic acid backbone labeled with carbon-13 isotopes
Mechanism of Action
Target of Action
The primary targets of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 are the thyroid hormone receptors (TRs) . These receptors are bound to the promoter of target genes and play a crucial role in many metabolic pathways .
Mode of Action
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, similar to other thyroid hormones, interacts with its targets primarily through a genomic mechanism . This involves the binding of the compound to nuclear thyroid receptors (TRs), which are then bound to the promoter of target genes .
Biochemical Pathways
The major physiological function of thyroid hormones, including 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, these hormones stimulate the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .
Pharmacokinetics
It is known that the compound is a labelled analogue of 3,5,3’,5’-tetraiodo thyrolactic acid, which is an impurity of levothyroxine .
Result of Action
The action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 results in the modulation of various metabolic pathways. It influences the mobilization and degradation of lipids and stimulates the de novo synthesis of fatty acids . This leads to changes in energy expenditure and lipid metabolism .
Biochemical Analysis
Biochemical Properties
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with deiodinases, which are enzymes responsible for the activation and deactivation of thyroid hormones. These interactions are crucial for maintaining the balance of thyroid hormones in the body .
Cellular Effects
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in lipid metabolism and energy expenditure. This compound also impacts cell signaling pathways related to thyroid hormone receptors, thereby influencing cellular responses to thyroid hormones .
Molecular Mechanism
The molecular mechanism of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 involves its binding interactions with thyroid hormone receptors and deiodinases. By binding to these receptors, it can either activate or inhibit their activity, leading to changes in gene expression and enzyme activity. This compound can also influence the deiodination process, thereby regulating the levels of active thyroid hormones in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 vary with different dosages in animal models. At lower doses, it can effectively modulate thyroid hormone activity without causing adverse effects. At higher doses, it may lead to toxic effects, including disruptions in thyroid hormone balance and metabolic disturbances .
Metabolic Pathways
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is involved in several metabolic pathways, particularly those related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases and cofactors that are essential for the conversion of thyroid hormones. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. The compound’s distribution is crucial for its role in modulating thyroid hormone activity .
Subcellular Localization
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches its intended sites of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 typically involves the iodination of a thyrolactic acid precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the incorporation of iodine atoms into the aromatic rings of the thyrolactic acid. The process may also involve the use of protective groups to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate thyroid hormone pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can be compared with other iodinated thyroid hormone analogs, such as:
3,3’,5,5’-Tetraiodothyroacetic Acid (Tetrac): A deaminated analog of thyroxine with similar iodination patterns.
3,5,3’-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.
3,5-Diiodo-L-thyronine (T2): A thyroid hormone metabolite with two iodine atoms.
The uniqueness of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 lies in its specific iodination pattern and the presence of carbon-13 isotopes, which make it valuable for research applications involving isotopic labeling and tracing.
Properties
CAS No. |
1346603-58-4 |
|---|---|
Molecular Formula |
C15H10I4O5 |
Molecular Weight |
783.812 |
IUPAC Name |
2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1 |
InChI Key |
JEAVLSCJUQYFHT-WIZSHPFNSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O |
Synonyms |
α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6; 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
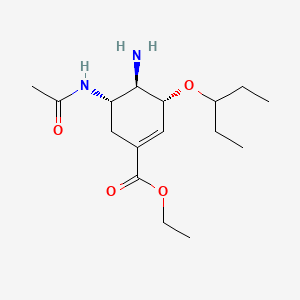
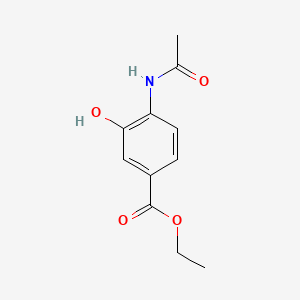
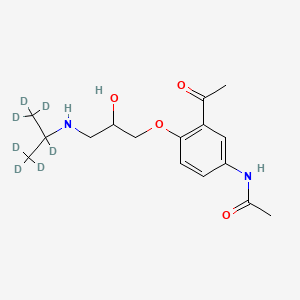
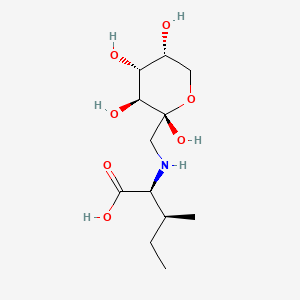
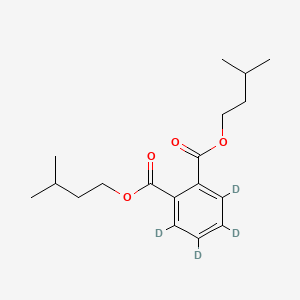
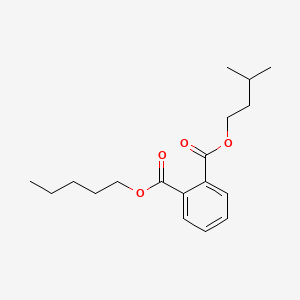
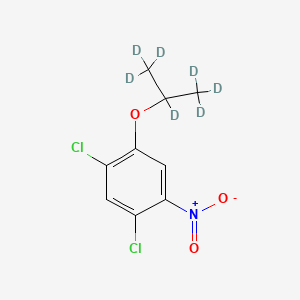
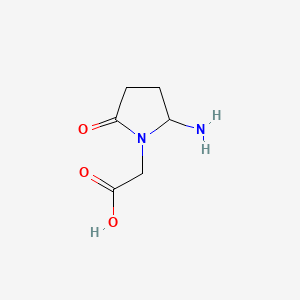
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

